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molecular formula C9H10O4 B1671104 Ethyl 3,4-dihydroxybenzoate CAS No. 3943-89-3

Ethyl 3,4-dihydroxybenzoate

Cat. No. B1671104
M. Wt: 182.17 g/mol
InChI Key: KBPUBCVJHFXPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328071B2

Procedure details

3,4-Dihydroxybenzoic acid ethyl ester (3.00 g, 16.0 mmol) was suspended in DMF (10 ml), potassium carbonate (2.21 g, 16.0 mmol) was added, the mixture was stirred for 5 min at room temperature, and then iodoethane (2.49 g, 16.0 mmol) was added. The mixture was stirred overnight, the addition of potassium carbonate and of iodoethane was repeated, and the mixture was stirred overnight again. The mixture was partitioned between 2 N hydrochloric acid and EA, the aqueous phase extracted with EA, and the combined organic extracts were washed with a saturated sodium hydrogencarbonate solution and a saturated sodium chloride solution, dried over sodium sulfate, filtered, and evaporated to dryness. The residue was purified by silica gel chromatography (HEP/EA gradient).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].I[CH2:21][CH3:22]>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:21][CH3:22])=[C:7]([OH:12])[CH:6]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)O)O)=O
Step Two
Name
Quantity
2.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.49 g
Type
reactant
Smiles
ICC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight again
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between 2 N hydrochloric acid and EA
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EA
WASH
Type
WASH
Details
the combined organic extracts were washed with a saturated sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (HEP/EA gradient)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)OC(C1=CC(=C(C=C1)OCC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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